1-Oxo Mirtazapine-d4 (Mirtazapine Impurity C)

Description

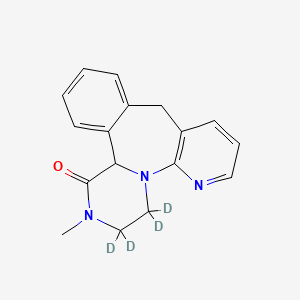

1-Oxo Mirtazapine-d4, also designated as Mirtazapine Impurity C, is a deuterated analog of the oxidative metabolite of the antidepressant drug mirtazapine. Its molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 283.35 g/mol (non-deuterated form: C₁₇H₁₇N₃O, 283.35 g/mol). The compound is structurally characterized by a ketone group at the 1-position of the tetracyclic mirtazapine backbone and four deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an analytical reference standard in pharmacokinetic and metabolic studies .

The CAS registry number for 1-Oxo Mirtazapine (non-deuterated) is 191546-96-0, while the deuterated form is utilized in mass spectrometry to improve detection sensitivity and specificity during impurity profiling . As a pharmacopoeial impurity (per EP/Pharmeuropa standards), it is critical in quality control processes to ensure mirtazapine drug safety and compliance with regulatory guidelines .

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

283.36 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one |

InChI |

InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3/i9D2,10D2 |

InChI Key |

NWXITVQAKIFZLZ-YQUBHJMPSA-N |

Isomeric SMILES |

[2H]C1(C(N2C(C3=CC=CC=C3CC4=C2N=CC=C4)C(=O)N1C)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

1-Oxo Mirtazapine-d4 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Oxo Mirtazapine-d4 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Oxo Mirtazapine-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of mirtazapine and its impurities.

Biology: Employed in proteomics research to investigate protein interactions and functions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of mirtazapine in the body.

Industry: Applied in the quality control of pharmaceutical products to ensure the purity and consistency of mirtazapine formulations

Mechanism of Action

The mechanism of action of 1-Oxo Mirtazapine-d4 is not well-documented. as a deuterated form of 1-Oxo Mirtazapine, it is likely to exhibit similar pharmacological properties. Mirtazapine is known to act as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, which contributes to its antidepressant effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Mirtazapine-Related Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-Oxo Mirtazapine (Impurity C) | 191546-96-0 | C₁₇H₁₇N₃O | 283.35 | Ketone at 1-position; tetracyclic backbone |

| Mirtazapine (Parent Drug) | 85650-52-8 | C₁₇H₁₉N₃ | 265.36 | Tertiary amine; no ketone moiety |

| Mirtazapine Impurity D | N/A | C₂₁H₂₅N₃O₄ | 407.45 | Maleate salt derivative; hexahydropyrazine ring |

| Mirtazapine Impurity E | 191546-94-8 | C₁₆H₁₇N₃ | 251.33 | Piperazine ring with methyl and phenyl groups |

| 8-Hydroxy Mirtazapine | N/A | C₁₇H₁₉N₃O | 281.36 | Hydroxyl group at 8-position |

Key Observations :

- 1-Oxo Mirtazapine differs from the parent drug by the addition of a ketone group, increasing polarity and altering metabolic stability .

- Impurity D (maleate salt) exhibits higher molecular weight due to salt formation, impacting solubility and chromatographic retention .

- 8-Hydroxy Mirtazapine, another oxidative metabolite, introduces a hydroxyl group instead of a ketone, leading to distinct pharmacokinetic behavior .

Analytical and Pharmacological Behavior

Table 2: Analytical and Pharmacokinetic Comparison

*Calculated values from QSAR models and experimental data .

†Data extrapolated from structurally similar guanidine analogs .

Key Findings :

- 1-Oxo Mirtazapine-d4 is more hydrophilic (lower Log P) than the parent drug, necessitating hydrophilic interaction liquid chromatography (HILIC) for optimal separation .

- Its pKa (~7.17) aligns with weakly basic impurities, requiring acidic mobile phases for ionization in mass spectrometry .

- Toxicity studies classify it as a "suspect genotoxic impurity," warranting strict control limits (e.g., ≤1.5 μg/day) per ICH M7 guidelines .

Research Implications and Regulatory Considerations

1-Oxo Mirtazapine-d4’s role as a deuterated internal standard enhances the accuracy of mirtazapine impurity quantification in complex matrices . Comparative studies highlight its structural uniqueness among mirtazapine-related compounds, particularly in metabolic stability and analytical detectability.

Further research is needed to clarify its in vivo toxicity and long-term stability under storage conditions. Collaborative efforts between pharmacopeias (e.g., USP, EP) are critical to harmonize impurity limits globally.

Biological Activity

1-Oxo Mirtazapine-d4, also known as Mirtazapine Impurity C, is a deuterated derivative of Mirtazapine, a well-established tetracyclic antidepressant. This compound has garnered attention due to its potential biological activities, which are closely related to those of its parent compound, Mirtazapine. This article explores the biological activity of 1-Oxo Mirtazapine-d4, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H16D4N2O

- Molecular Weight : 270.37 g/mol

- Structure : The presence of deuterium in the structure of 1-Oxo Mirtazapine-d4 provides stability and aids in various analytical and research applications.

1-Oxo Mirtazapine-d4 exhibits similar pharmacological actions to Mirtazapine, primarily functioning as an antagonist at central alpha-2 adrenergic receptors and serotonin receptors (5-HT2 and 5-HT3). These interactions enhance noradrenergic and serotonergic neurotransmission, contributing to its antidepressant effects. The isotopic labeling with deuterium may influence its pharmacokinetic properties, potentially altering absorption, distribution, metabolism, and excretion profiles compared to non-deuterated forms .

Biological Activity

The biological activity of 1-Oxo Mirtazapine-d4 can be summarized as follows:

- Antidepressant Effects : Similar to Mirtazapine, it may lead to improvements in depressive symptoms through modulation of neurotransmitter systems.

- Receptor Interaction : Acts on multiple neurotransmitter receptors which may result in a favorable side-effect profile compared to traditional antidepressants.

- Pharmacokinetics : The deuterated form may exhibit altered pharmacokinetics that could be beneficial for specific therapeutic applications.

Comparative Analysis with Related Compounds

The following table outlines the structural similarities and key characteristics of compounds related to 1-Oxo Mirtazapine-d4:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Mirtazapine | Tetracyclic antidepressant | Used for major depression; acts on multiple neurotransmitter systems |

| Amitriptyline | Tricyclic antidepressant | Strong anticholinergic properties; affects norepinephrine and serotonin uptake |

| Nortriptyline | Secondary amine | Metabolite of amitriptyline; stronger noradrenaline uptake inhibition |

| Clomipramine | Tricyclic antidepressant | Primarily a serotonin reuptake inhibitor |

| Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor | Used for major depressive disorder; affects both serotonin and norepinephrine |

Research Findings

Recent studies have highlighted the therapeutic potential of Mirtazapine and its derivatives in various clinical settings:

- Clinical Efficacy : Research indicates that Mirtazapine leads to rapid and sustained improvement in depressive symptoms across different patient subgroups, particularly those with anxiety or treatment-resistant depression .

- Pharmacokinetic Studies : A comparative analysis of pharmacokinetic parameters between Mirtazapine and its metabolites showed that deuterated forms like 1-Oxo Mirtazapine-d4 might offer distinct advantages in terms of metabolic stability and bioavailability .

- Case Studies : Clinical observations suggest that patients treated with Mirtazapine often experience benefits beyond mood improvement, such as enhanced sleep quality and appetite stimulation. These effects are likely mirrored in studies involving 1-Oxo Mirtazapine-d4 due to their shared mechanisms .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 1-Oxo Mirtazapine-d4 in drug substances?

Methodological Answer:

The identification and quantification of 1-Oxo Mirtazapine-d4 (CAS 191546-96-0) require validated chromatographic techniques. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (APCI-MS) is a gold standard for structural elucidation and trace-level detection, as it provides high sensitivity and specificity for deuterated impurities . Chromatographic conditions should include a C18 column, gradient elution with a mobile phase of acetonitrile and ammonium formate buffer (pH 3.5), and UV detection at 254 nm to align with pharmacopeial standards for mirtazapine-related impurities . For quantification, ensure linearity across 0.05–1.0% of the drug substance concentration, with validation parameters (precision, accuracy, robustness) complying with ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.